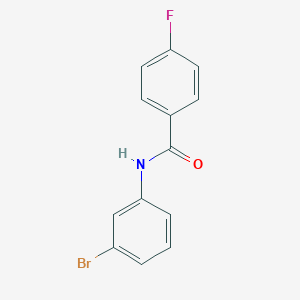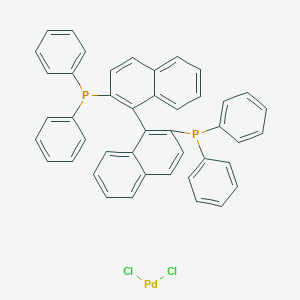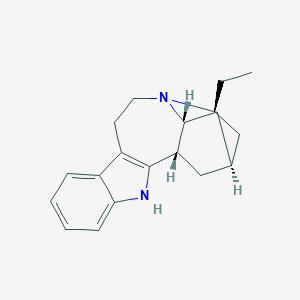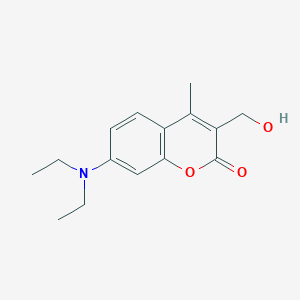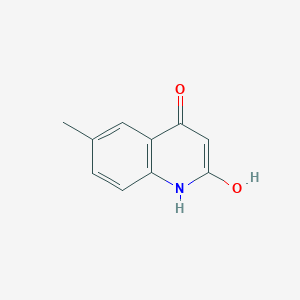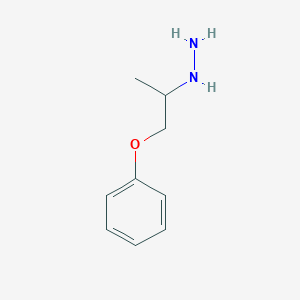
Phenoxypropazine
説明
Phenoxypropazine, also known by the trade name Drazine, is an irreversible and non-selective monoamine oxidase inhibitor (MAOI) of the hydrazine family . It was introduced as an antidepressant in 1961 but was later withdrawn in 1966 due to hepatotoxicity concerns .
Molecular Structure Analysis
Phenoxypropazine has a molecular formula of C9H14N2O and a molar mass of 166.224 g·mol−1 . The IUPAC name for Phenoxypropazine is (1-methyl-2-phenoxy-ethyl)hydrazine .科学的研究の応用
1. Cancer Chemoprevention
Phenoxypropazine and related compounds have been evaluated as potential cancer chemopreventive agents. Studies have revealed their profound inhibition of Epstein-Barr virus early antigen (EBV-EA) in vitro, which is induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA). Specifically, phenoxazine, a closely related compound, exhibited notable anti-tumor promoting effects in two distinct chemical carcinogen-induced mouse skin carcinogenesis models, suggesting a potential application in cancer chemoprevention without significant toxicity (Azuine et al., 2004).
2. Effects on Cellular Mechanisms
Phenothiazines, including compounds similar to phenoxypropazine, have been shown to influence various cellular mechanisms. For instance, they exhibit cytotoxicity towards cultured leukemic cells by inducing apoptosis without affecting the viability of normal lymphocytes. This selective cytotoxicity, along with the induction of apoptosis, is considered to be associated with the inhibition of mitochondrial DNA polymerase and decreased ATP production, vital for the viability of cancer cells (Zhelev et al., 2004).
3. Interaction with Cellular Components
Phenothiazine derivatives, structurally similar to phenoxypropazine, have been studied for their interaction with cellular components. For instance, chlorpromazine, a phenothiazine derivative, interacts with phosphatidylserines in cell membranes. This interaction involves the binding of chlorpromazine to the phosphate of phosphatidylserine and the carboxyl of the serine head group. The degree of phospholipid acyl chain unsaturation significantly influences chlorpromazine's interaction with the bilayer, indicating a complex interplay between drug molecules and cellular membranes (Gjerde et al., 2004).
4. Antiviral Properties
Recent studies have also explored the potential antiviral activity of phenothiazines, a class to which phenoxypropazine belongs. These studies have emphasized the importance of further research in the antiviral domain, especially against RNA viruses, where phenothiazines have demonstrated the ability to inhibit clathrin-dependent endocytosis, infection, replication of the virus, and entry into host cells. Although further research is required, these findings underscore the potential therapeutic applications of phenothiazines in treating viral infections (Otręba et al., 2020).
5. Enhancement of Antibiotic Activity
Phenothiazines have been shown to enhance the activity of antibiotics against drug-resistant strains of Mycobacterium tuberculosis. This suggests a potential role as adjuvants in antibiotic regimens for managing infections, particularly in areas with a high prevalence of multi-drug resistant tuberculosis. The ability of phenothiazines to enhance the efficacy of certain antibiotics may lead to a reduction in the necessary dosage, thereby minimizing potential side effects without compromising treatment effectiveness (Viveiros & Amaral, 2001).
Safety And Hazards
特性
IUPAC Name |
1-phenoxypropan-2-ylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-8(11-10)7-12-9-5-3-2-4-6-9/h2-6,8,11H,7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNEXFJFTGQBXBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=CC=C1)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1048837 | |
| Record name | Phenoxypropazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenoxypropazine | |
CAS RN |
3818-37-9 | |
| Record name | Phenoxypropazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3818-37-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenoxypropazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003818379 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenoxypropazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09251 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Phenoxypropazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FENOXYPROPAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8E92V52324 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



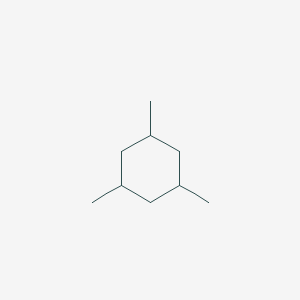
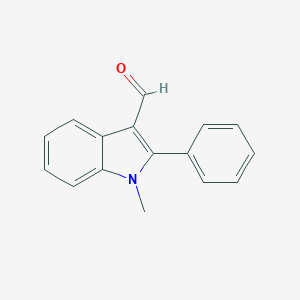
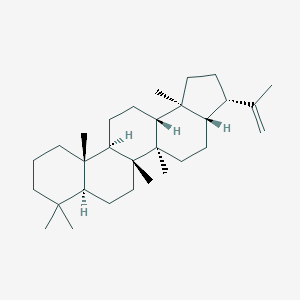
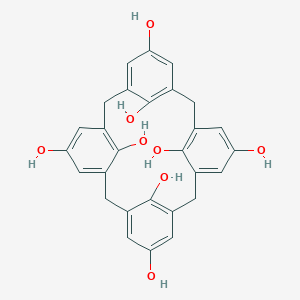
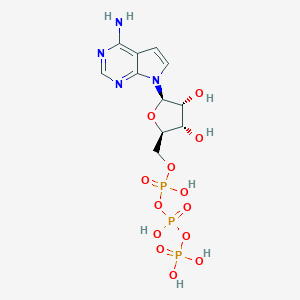

![2-amino-N-[3-(2-chlorobenzoyl)thiophen-2-yl]acetamide](/img/structure/B154316.png)
